

Application Notes and Protocols for Yoda-1 in Patch-Clamp Electrophysiology Studies

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Compound of Interest

Compound Name: Yoda-1

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These application notes provide a comprehensive guide to utilizing **Yoda-1**, a selective Piezo1 channel agonist, in patch-clamp electrophysiology studies. This document outlines the mechanism of action of **Yoda-1**, presents detailed protocols for its application, and summarizes key quantitative data from published research.

Introduction to Yoda-1

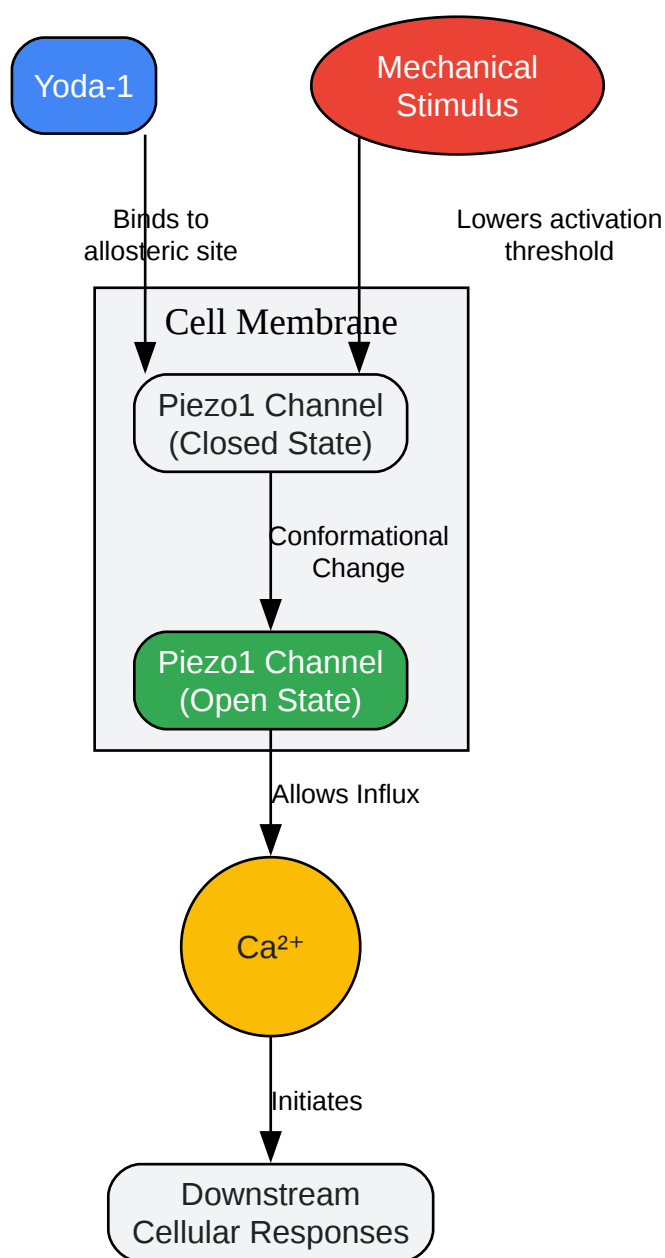
Yoda-1 is a synthetic small molecule that has been instrumental in the study of the mechanosensitive ion channel Piezo1.^{[1][2][3]} It selectively activates Piezo1, making it an invaluable tool for investigating the channel's role in various physiological processes, including vascular development, cell volume regulation, and mechanotransduction.^{[1][2][3]} Unlike mechanical stimuli, **Yoda-1** provides a chemical method for activating Piezo1, allowing for more controlled and targeted experimental designs.^{[2][3]} **Yoda-1** is not an agonist for the related Piezo2 channel, ensuring specificity in studies focusing on Piezo1.^{[1][2][3]}

Mechanism of Action

Yoda-1 activates Piezo1 by binding to an allosteric site on the channel, distinct from the pore region.^{[4][5]} This binding is thought to act as a "molecular wedge," facilitating the force-induced conformational changes that lead to channel opening.^{[4][5][6]} This mechanism effectively lowers the mechanical threshold for Piezo1 activation.^{[4][5][6]} Electrophysiological studies have shown that **Yoda-1** modulates the gating kinetics of Piezo1, primarily by slowing the

inactivation phase of mechanically-induced currents and sensitizing the channel to mechanical stimuli.[2][3] It has been demonstrated that **Yoda-1** can activate purified Piezo1 channels reconstituted in artificial lipid bilayers, indicating that no other cellular components are necessary for its primary function.[2][3]

The following diagram illustrates the proposed signaling pathway for **Yoda-1** activation of Piezo1 channels.



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Caption: Signaling pathway of **Yoda-1** activating Piezo1 channels.

Quantitative Data Summary

The following tables summarize key quantitative data for **Yoda-1** from various patch-clamp electrophysiology studies.

Table 1: Effective Concentrations of **Yoda-1**

Parameter	Concentration	Cell Type	Notes	Reference
EC50	1391 nM	Human Red Blood Cells	Automated patch-clamp	[7]
EC50 (Yoda2)	305 nM	Human Red Blood Cells	Yoda2 is a more potent analog	[7]
Effective Concentration	10 μ M	HEK293T cells expressing mPiezo1	Used in whole-cell configuration	[2] [3]
Effective Concentration	30 μ M	HEK293T cells expressing mPiezo1	Used in cell-attached patch-clamp	[2] [3] [8]
Effective Concentration	5-10 μ M	mPiezo1 HEK293T cells	Used with shear stress in automated patch-clamp	[9]
Effective Concentration	3-10 μ M	Mouse myotubes	Induced Ca ²⁺ oscillations	[10]

Table 2: Effects of **Yoda-1** on Piezo1 Channel Kinetics

Parameter	Effect	Experimental Conditions	Cell Type	Reference
Inactivation Kinetics	Slowed inactivation phase	Cell-attached and whole-cell patch-clamp with mechanical stimulation	HEK293T cells expressing mPiezo1	[2][3]
Mechanical Sensitivity	Reduced half-maximal activation pressure (P50) by ~15 mm Hg	Cell-attached patch-clamp with negative pressure pulses	HEK293T cells expressing mPiezo1	[2][3]
Basal Activity	Induced small currents ($9.0 \pm 2.2\%$ of maximal) in the absence of pressure	Cell-attached patch-clamp	HEK293T cells expressing mPiezo1	[2][3]
Deactivation and Inactivation	Slowed kinetics	Whole-cell voltage-clamp with poking stimulus	mPiezo1-transfected HEK293TΔPZ1 cells	[8]
Recovery from Inactivation	Accelerated	Whole-cell voltage-clamp with repeated poking stimuli	mPiezo1-transfected HEK293TΔPZ1 cells	[8]

Experimental Protocols

This section provides detailed protocols for the use of **Yoda-1** in patch-clamp electrophysiology experiments.

Preparation of Yoda-1 Stock Solution

- Reconstitution: **Yoda-1** is hydrophobic. Prepare a high-concentration stock solution (e.g., 10-40 mM) in dimethyl sulfoxide (DMSO).
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate extracellular/bath solution. Ensure thorough mixing. Note that at higher concentrations (>20 µM), **Yoda-1** solutions may become opaque, which could affect the actual concentration.[\[3\]](#)

Cell Preparation

- Cell Lines: HEK293T cells are commonly used for heterologous expression of Piezo1 channels.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#) Other cell types endogenously expressing Piezo1, such as red blood cells or neuronal cells, can also be used.[\[7\]](#)[\[11\]](#)
- Transfection: For cells not endogenously expressing Piezo1, transiently transfect with a plasmid encoding the desired Piezo1 construct (e.g., mouse or human Piezo1).
- Cell Culture: Culture cells in appropriate media and conditions. For patch-clamp experiments, plate cells on glass coverslips at a suitable density to allow for easy patching of individual cells.

Patch-Clamp Electrophysiology Protocol

The following diagram outlines a typical experimental workflow for a patch-clamp experiment using **Yoda-1**.



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Caption: Experimental workflow for a patch-clamp study using **Yoda-1**.

Solutions

- External/Bath Solution (example):
 - 140 mM NaCl
 - 4 mM KCl
 - 2 mM CaCl_2
 - 1 mM MgCl_2
 - 10 mM HEPES
 - 5 mM D-glucose
 - Adjust pH to 7.4 with NaOH.[\[7\]](#)
- Pipette/Internal Solution (example for whole-cell):
 - 110 mM KF
 - 10 mM KCl
 - 10 mM NaCl
 - 10 mM EGTA
 - 10 mM HEPES
 - Adjust pH to 7.2 with KOH.[\[7\]](#)
- Pipette Solution (example for cell-attached):
 - 130 mM NaCl
 - 5 mM KCl
 - 1 mM CaCl_2

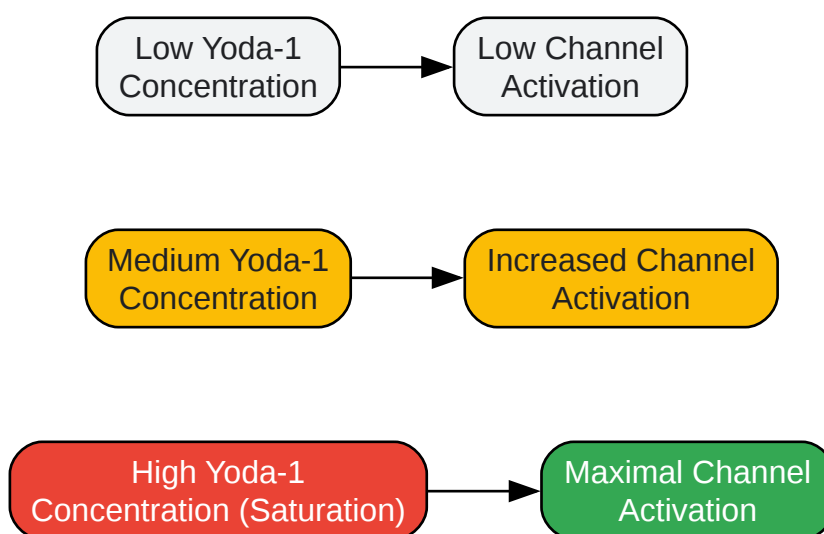
- 1 mM MgCl₂
- 10 mM TEA-Cl
- 10 mM HEPES
- Adjust pH to 7.3 with NaOH.[\[2\]](#)[\[3\]](#)
- **Yoda-1** can be included directly in the pipette solution for cell-attached recordings.[\[2\]](#)[\[3\]](#)

Recording Procedure

- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution. Fire-polish the pipette tip.
- Cell Approaching and Sealing: Under microscopic guidance, approach a target cell with the patch pipette. Apply slight positive pressure to keep the tip clean. Once in contact with the cell, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.
- Configuration:
 - Cell-Attached: Record single-channel or macroscopic currents from the patched membrane. **Yoda-1** can be included in the pipette solution or washed into the bath.
 - Whole-Cell: After forming a giga-seal, apply a brief pulse of strong suction to rupture the membrane patch and gain electrical access to the entire cell.
- Data Acquisition:
 - Voltage Protocol: Use appropriate voltage protocols to elicit and measure currents. For example, a voltage ramp from -100 mV to +80 mV can be used to determine the current-voltage relationship.[\[7\]](#)[\[11\]](#)[\[12\]](#) A holding potential of -60 mV or -80 mV is common.[\[2\]](#)[\[3\]](#)[\[11\]](#)[\[12\]](#)
 - Baseline Recording: Record baseline currents before the application of **Yoda-1**.
 - **Yoda-1** Application: Apply **Yoda-1** to the bath via a perfusion system. For automated patch-clamp systems, cumulative concentrations can be applied.[\[7\]](#)

- Mechanical Stimulation (Optional): Apply mechanical stimuli such as negative pressure through the patch pipette or indentation with a probe to study the modulatory effects of **Yoda-1** on mechanically-gated currents.[2][3][8]
- Data Analysis: Analyze the recorded currents for changes in amplitude, kinetics, and voltage dependence.

The logical relationship between **Yoda-1** concentration and Piezo1 channel activation is depicted in the following diagram.



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Caption: **Yoda-1** concentration and Piezo1 channel activation relationship.

Troubleshooting and Considerations

- Solubility: Due to its hydrophobicity, ensure **Yoda-1** is fully dissolved in DMSO before preparing the final working solution. Inadequate dissolution can lead to variability in results.
- DMSO Control: Always perform control experiments with the same concentration of DMSO used in the **Yoda-1** working solution to account for any vehicle effects.
- Cell Health: Ensure cells are healthy and have a stable resting membrane potential before starting recordings.

- Temperature and Voltage Dependence: The effects of **Yoda-1** can be modulated by temperature and membrane potential.[1][8][13] Consider these factors when designing and interpreting experiments.
- Automated Patch-Clamp: High-throughput automated patch-clamp systems can be used for screening and pharmacological studies of **Yoda-1** and its analogs on Piezo1 channels.[7][9][11][12]

By following these guidelines and protocols, researchers can effectively utilize **Yoda-1** as a tool to investigate the function and pharmacology of Piezo1 channels in a variety of experimental contexts.

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